molecular formula C14H12N4O3 B2617269 4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide CAS No. 2097911-76-5

4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B2617269
CAS No.: 2097911-76-5
M. Wt: 284.275
InChI Key: JLSWGQQNYGRQCD-UHFFFAOYSA-N
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Description

The compound 4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide is a chromene-derived molecule featuring a 4-oxo group on the chromene core and a carboxamide side chain substituted with a 1,2,3-triazol-2-yl ethyl moiety. Chromene derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structural attributes of this compound—specifically the 4-oxo chromene system and triazole substituent—position it as a candidate for comparative analysis with analogues to elucidate structure-property relationships.

Properties

IUPAC Name

4-oxo-N-[2-(triazol-2-yl)ethyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c19-11-9-13(21-12-4-2-1-3-10(11)12)14(20)15-7-8-18-16-5-6-17-18/h1-6,9H,7-8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSWGQQNYGRQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core and the triazole ring separately, followed by their coupling.

    Chromene Core Synthesis: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.

    Triazole Ring Synthesis: The triazole ring is often prepared via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling Reaction: The final step involves coupling the chromene core with the triazole ring through an ethyl linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohol derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that compounds similar to 4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Tubulin Polymerization : This leads to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.

Case Study : A study demonstrated that derivatives of chromene compounds induced apoptosis through caspase activation and inhibited tumor cell migration. This highlights the potential of chromene derivatives in cancer therapeutics.

Summary of Anticancer Activities

Biological ActivityMechanismReference
AnticancerInhibition of tubulin polymerization

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. The mechanisms involved may include:

  • Disruption of Bacterial Cell Wall Synthesis : This action inhibits the growth of both Gram-positive and Gram-negative bacteria.

Case Study : Various studies have tested oxadiazole derivatives for their antimicrobial properties, revealing effective inhibition against a range of bacterial strains.

Summary of Antimicrobial Activities

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall synthesis

3. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to inflammatory responses:

  • Cyclooxygenase Inhibition (COX) : Some derivatives have been found to moderately inhibit COX-2 and lipoxygenases (LOX), which are critical in inflammatory processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Compound StructureKey SubstituentsBiological Activity
N-(3-methyl)Methyl group on oxadiazoleEnhanced anticancer activity
Halogenated variantsFluorine/Chlorine substituentsIncreased enzyme inhibition

Material Science Applications

Research into the use of this compound in material science is emerging. Its chromene structure lends itself to potential applications in:

  • Polymer Chemistry : As a building block for synthesizing novel polymer materials with specific properties.

Mechanism of Action

The mechanism of action of 4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. Additionally, the chromene core can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The target compound’s 4-oxo chromene system distinguishes it from common analogues with 2-oxo chromene cores (e.g., compounds in , and 10). The position of the ketone group significantly influences electronic properties and reactivity. For example:

  • 2-Oxo derivatives (e.g., 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide ) exhibit strong electron-withdrawing effects, enhancing electrophilic reactivity at the C3 position.

This contrasts with analogues bearing:

  • Sulfamoylphenyl groups (): Electron-withdrawing sulfonamide moieties enhance thermal stability but reduce solubility.
  • Halogenated triazole systems (e.g., 4-chlorobenzyl-triazole in ): Halogens increase molecular weight and may enhance hydrophobic interactions.

Physical and Spectral Properties

Melting Points and Stability
  • Compound 13a (): Melting point = 288°C, attributed to sulfonamide’s rigidity and hydrogen-bonding network .
  • Compound 13b (): Melting point = 274°C, reduced due to methoxy group’s steric effects .
  • Target Compound : Melting point data unavailable, but the triazole’s planar structure may enhance crystallinity.
Spectral Data
  • IR Spectroscopy :
    • C=O stretches in 2-oxo chromenes: ~1664 cm⁻¹ () .
    • Triazole C≡N stretches: ~2214 cm⁻¹ ().
    • Target compound’s 4-oxo C=O stretch is expected at slightly lower wavenumbers due to conjugation differences.
  • ¹H-NMR :
    • Triazole protons in 2-yl position (target) vs. 3-yl () would show distinct shifts (e.g., δ 7.2–7.9 ppm for aromatic protons in triazoles ).

Crystallographic Insights

  • N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (): Crystal structure refined with SHELXL (R factor = 0.049), demonstrating planar chromene and furan rings stabilized by hydrogen bonds .
  • Target Compound: Potential for similar packing motifs due to triazole’s hydrogen-bonding capacity. Software like Mercury CSD 2.0 () could visualize intermolecular interactions .

Biological Activity

The compound 4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide (CAS Number: 2097911-76-5) is a synthetic derivative of chromene and triazole. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation.

  • Molecular Formula : C14H12N4O3
  • Molecular Weight : 284.2701 g/mol
  • SMILES Notation : O=C(c1cc(=O)c2c(o1)cccc2)NCCn1nccn1

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Antitumor Activity

Research indicates that derivatives of chromene and triazole often exhibit significant antitumor properties. The presence of the triazole moiety is known to enhance cytotoxicity against various cancer cell lines. For instance, studies have shown that structurally similar compounds can inhibit proliferation in human cancer cell lines, with IC50 values in the low micromolar range .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise as a multi-target-directed ligand against cholinesterases and cyclooxygenase enzymes. Kinetic studies have indicated that certain structural modifications can enhance inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds suggests that:

  • The triazole ring is crucial for biological activity, enhancing interactions with target proteins.
  • Substituents on the chromene core can significantly affect potency and selectivity.

For example, the introduction of electron-withdrawing groups at specific positions on the phenyl ring has been linked to increased anticancer activity .

Case Studies and Experimental Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • Synthesis Methodology : The compound was synthesized through a reaction involving ethyl 2-cyano derivatives and hydroxylamine hydrochloride under reflux conditions, yielding a product with high purity .
  • Biological Evaluations : In vitro assays demonstrated significant inhibition of cancer cell proliferation. For instance, one study reported an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating potent antiproliferative effects .
  • Enzyme Inhibition Studies : Compounds structurally related to this compound were tested against AChE and BChE, revealing dual inhibitory effects with IC50 values ranging from 5.4 μM to 10.4 μM depending on structural modifications .

Q & A

Basic: What synthetic methodologies are established for preparing 4-oxo-N-[2-(2H-1,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide?

Answer:
The compound is synthesized via multi-step organic reactions, typically involving chromene core formation followed by carboxamide coupling. A common approach includes:

  • Chromene formation : Condensation of substituted salicylaldehydes with active methylene compounds (e.g., malononitrile or ethyl acetoacetate) under acidic or basic conditions .
  • Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety .
  • Carboxamide coupling : Amidation using coupling agents like EDCI/HOBt or direct reaction with activated esters (e.g., NHS esters) .
    Key purification methods involve column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization. Characterization relies on 1H/13C^1H/^{13}C NMR, HRMS, and FTIR .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR identifies proton environments (e.g., chromene’s olefinic protons at δ 6.5–8.5 ppm, triazole protons at δ 7.5–8.0 ppm). 13C^{13}C NMR confirms carbonyl groups (C=O at ~160–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ ion matching theoretical mass within 1 ppm error) .
  • HPLC : Purity assessment using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced: How can structural contradictions in crystallographic data be resolved?

Answer:
Discrepancies in X-ray diffraction data (e.g., anisotropic displacement parameters, bond-length outliers) require:

  • Refinement in SHELXL : Use of restraints (e.g., DFIX, SADI) to handle disordered regions and incorporation of twin laws for twinned crystals .
  • Validation tools : Mercury CSD’s packing similarity analysis to compare intermolecular interactions with analogous structures .
  • Data reprocessing : Reintegration of diffraction images (via HKL-3000) to correct for absorption or scaling errors .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, triazole formation via CuAAC is sensitive to solvent polarity (e.g., DMF > THF) and Cu(I) catalyst concentration .
  • In situ monitoring : ReactIR or 1H^1H NMR tracking of reaction progression to minimize side products (e.g., over-oxidation of chromene) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h for amidation steps) .

Advanced: What computational methods predict the compound’s electronic properties and binding modes?

Answer:

  • DFT Calculations : Gaussian 09/16 with B3LYP/6-31G(d) basis set to compute HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution .
  • Molecular Docking (AutoDock Vina) : Simulate interactions with biological targets (e.g., kinases) using crystal structures from the PDB. Triazole and chromene moieties often engage in π-π stacking and hydrogen bonding .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How are bioactivity mechanisms analyzed for this compound?

Answer:

  • In vitro assays :
    • Kinase inhibition : ADP-Glo™ assay for IC50_{50} determination against kinases (e.g., EGFR, VEGFR2) .
    • Antimicrobial activity : Microdilution method (CLSI guidelines) for MIC values against Gram-positive/negative bacteria .
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generation in cancer cells .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to evaluate cell death pathways .

Advanced: How to address solubility challenges in biological testing?

Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) or cyclodextrin-based formulations .
  • pH adjustment : Solubility enhancement via sodium salt formation (carboxamide deprotonation at pH > 10) .
  • Nanosuspensions : High-pressure homogenization to generate stable nanoparticles (size < 200 nm) .

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